molecular formula C4H13ClN2 B142824 tert-Butylhydrazine hydrochloride CAS No. 7400-27-3

tert-Butylhydrazine hydrochloride

Cat. No.: B142824
CAS No.: 7400-27-3
M. Wt: 124.61 g/mol
InChI Key: DDPWVABNMBRBFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Direct Synthesis via Hydrazine Monohydrochloride and Tertiary Butanol

The most widely documented method involves the direct reaction of hydrazine monohydrochloride (H·HCl) with tertiary butanol (t-BuOH) in the presence of acidic catalysts. This approach, first patented in EP0116198B1, eliminates the need for intermediate halide formation, thereby reducing waste and costs .

Reaction Mechanism and Conditions

The reaction proceeds through acid-catalyzed nucleophilic substitution, where t-BuOH reacts with H·HCl under controlled conditions. Hydrazine dihydrochloride (H·2HCl) or hydrogen chloride (HCl) acts as a catalyst, facilitating the formation of TBH·HCl with minimal byproducts . Key parameters include:

  • Temperature : 80–140°C (optimal range: 90–110°C)

  • Molar Ratios : t-BuOH/H·HCl = 0.1–1.25, HCl/H·HCl = 0.1–1.25

  • Solvent : Aqueous medium preferred for industrial scalability .

Yield and Scalability

Under optimized conditions, this method achieves near-quantitative yields (98–99%) . For instance, reacting 135.8 moles of H·HCl with 91 moles of t-BuOH at 100–105°C produced 11.23 kg of TBH·HCl (99% yield) . The process is adaptable to continuous production, with mother liquor recycling enabling seven consecutive batches without significant yield loss .

Catalyzed Synthesis Using Macroporous Resins

A Chinese patent (CN108191702A) introduces a resin-catalyzed method, enhancing reaction efficiency and reducing equipment demands .

Procedure Overview

  • Reactants : tert-Butanol, hydrazine hydrate (96–99%), and D002 macroporous resin.

  • Conditions : 100–120°C for 4–6 hours under inert gas .

  • Workup : Distillation at 102–104°C isolates TBH·HCl with minimal purification steps.

Performance Data

  • Yield : 89% (419.8 g from 740 g t-BuOH) .

  • Advantages : Lower HCl usage, reduced corrosion risks, and simplified waste management .

Continuous Synthesis in Microchannel Reactors

Recent advancements emphasize process intensification. CN112028788-A details a microchannel reactor-based method, improving reaction kinetics and raw material utilization .

Key Steps

  • Primary Mixing : Hydrazine hydrate (40–80%) and hydrochloric acid (25–36%) react in the microchannel reactor.

  • Secondary Reaction : The hydrazine hydrochloride solution combines with t-BuOH under precise temperature control.

  • Crystallization : Continuous concentration and cooling yield TBH·HCl with 85% overall efficiency .

Benefits

  • Throughput : 10-hour continuous operation with automated controls.

  • Safety : Mitigates olefin byproduct formation (e.g., isobutylene) common in batch processes .

Comparative Analysis of Methodologies

Parameter Direct Synthesis Resin-Catalyzed Microchannel Reactor
Yield 98–99% 89% 85%
Reaction Time 2–10 hours 4–6 hours 10 hours
Byproducts Minimal Negligible Isobutylene (traces)
Scalability Industrial Pilot-scale Continuous
Capital Cost High Moderate High

Scientific Research Applications

Synthesis Applications

tert-Butylhydrazine hydrochloride is primarily used in organic synthesis for various reactions, including:

  • Aromatic Nucleophilic N-N Exchange Reactions : TBAH is utilized to facilitate nucleophilic substitutions, which are crucial in synthesizing complex organic molecules .
  • Preparation of Insect Growth Regulators : It plays a vital role in the synthesis of diacylhydrazine derivatives, which are important as insect growth regulators. These compounds help control pest populations by disrupting their developmental processes .
  • Synthesis of Pyrazole Derivatives : TBAH is involved in the synthesis of various pyrazole derivatives, which have applications in medicinal chemistry due to their biological activities .

Synthesis of Diphosphinohydrazines

In a study focusing on the synthesis of diphosphinohydrazines, this compound was used as a precursor. The synthesized compounds exhibited significant potential as ligands in catalysis .

Insecticidal Activity of Diacylhydrazine Derivatives

Research indicated that diacylhydrazine derivatives synthesized from TBAH displayed notable insecticidal activity against various pests. The study highlighted the efficacy of these compounds as potential alternatives to conventional insecticides .

Regioselective Synthesis of Bipyrazoles

A recent investigation demonstrated the use of this compound in the highly regioselective synthesis of novel 1,4'-bipyrazoles. The reactions yielded high percentages (up to 80%) under optimized conditions, showcasing TBAH's versatility in synthesizing complex structures .

Data Table: Applications and Yields

ApplicationCompound TypeYield (%)Reference
DiphosphinohydrazinesLigands for catalysisVaried
Insect Growth RegulatorsDiacylhydrazine derivativesHigh
BipyrazolesNovel pharmaceutical intermediatesUp to 80%

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : tert-Butylhydrazine hydrochloride
  • CAS Number : 7400-27-3
  • Molecular Formula : C₄H₁₃ClN₂
  • Molecular Weight : 124.61 g/mol
  • Structure : [H⁺][Cl⁻] attached to a tert-butylhydrazine backbone (SMILES: [H+].[Cl-].CC(C)(C)NN) .

Physical Properties :

  • Melting Point : 191–194°C (decomposition) .
  • Solubility: Highly soluble in water, methanol, and DMSO .
  • Appearance : White crystalline solid .

Comparison with Similar Hydrazine Derivatives

Structural and Physicochemical Properties

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility
tert-Butylhydrazine HCl 7400-27-3 C₄H₁₃ClN₂ 124.61 191–194 (dec.) Water, DMSO, methanol
Phenylhydrazine HCl 27140-08-9* C₆H₈ClN₂ 144.60 243–245 Water, ethanol
1,1-Dimethylhydrazine HCl 593-82-8 C₂H₉ClN₂ 96.56 165–167 Water, polar solvents
Hydrazine HCl 2644-70-4 H₅ClN₂ 68.51 89–91 Water, ethanol

Reactivity in Key Reactions

Complexation Reactions

  • tert-Butylhydrazine HCl forms diphosphinohydrazines (83% yield) with Ph₂PCl, demonstrating utility in metal coordination chemistry .

Stability and Handling

  • tert-Butylhydrazine HCl : Stable solid; less hygroscopic than other hydrazines. Easy to store and handle .

Advantages of tert-Butylhydrazine HCl

  • Steric Protection : The tert-butyl group stabilizes intermediates in pyrazole synthesis, enabling selective reactions .
  • Solubility Profile : Water solubility simplifies aqueous workup compared to arylhydrazines .
  • Safety : Lower toxicity and volatility make it preferable for laboratory use .

Limitations

  • Reactivity Constraints : Base dependency in reactions like triazole synthesis limits its use in base-sensitive systems .
  • Cost : Higher molecular weight and specialty synthesis may increase cost compared to simpler hydrazines .

Biological Activity

tert-Butylhydrazine hydrochloride, a hydrazine derivative, has garnered attention in both organic synthesis and biological research due to its diverse biochemical activities. This article delves into its biological activity, mechanisms of action, and applications in various fields, supported by relevant data and case studies.

Chemical Structure and Properties

  • Molecular Formula: C4_4H12_{12}ClN2_2
  • Molecular Weight: 88.15 g/mol
  • Solubility: Soluble in water, DMSO, and methanol.

This compound is primarily utilized in organic synthesis for aromatic nucleophilic N-N exchange reactions. It acts as a building block for various organic compounds, including insect growth regulators (IGRs) and pharmaceuticals .

Mechanism of Action

  • Ecdysteroid Mimicry : tert-Butylhydrazine functions as a non-steroidal ecdysone agonist, mimicking the action of natural insect molting hormones (ecdysteroids). This interaction disrupts normal molting processes in insects by binding to ecdysteroid receptors, leading to inhibited feeding, accelerated molting, and reduced reproduction .
  • Biochemical Pathways : The compound influences several cellular processes, including gene expression and oxidative stress modulation. It has been shown to affect the activity of various enzymes involved in metabolic pathways, which can impact cellular signaling and overall cellular health.

Insecticidal Properties

The insecticidal properties of this compound have been extensively studied. It is particularly effective against various pest species due to its role as an insect growth regulator.

Case Study: Insect Growth Regulation

  • A study demonstrated that derivatives of tert-butylhydrazine exhibited significant larvicidal activity against Culex pipiens pallens. Compounds synthesized from tert-butylhydrazine showed excellent growth inhibition in larvae, indicating potential use in pest control .
CompoundTarget SpeciesActivity Level
I1Culex pipiens pallensHigh
I7Spodoptera frugiperdaModerate

Antitumor and Antiviral Activities

Research has indicated that some derivatives of tert-butylhydrazine possess antitumor and antiviral properties. These compounds are being investigated for their potential therapeutic applications in cancer treatment and viral infections.

Research Findings

  • A derivative of tert-butylhydrazine was found to inhibit tumor cell proliferation in vitro, showcasing its potential as a chemotherapeutic agent.
  • Further studies are needed to elucidate the exact mechanisms behind these effects and their applicability in clinical settings .

Applications in Research and Industry

  • Organic Synthesis : this compound is widely used in synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Its ability to facilitate nucleophilic substitutions makes it a valuable reagent in organic chemistry .
  • Biological Research : In biological studies, it serves as a reagent for modifying biomolecules, allowing researchers to explore protein structures and functions through the introduction of hydrazine functional groups.
  • Agricultural Use : The compound's role as an insect growth regulator positions it as a key player in developing eco-friendly pest control methods that target specific insect life stages without affecting non-target species .

Q & A

Basic Questions

Q. What are the common synthetic methodologies for preparing tert-butylhydrazine hydrochloride in laboratory settings?

tert-Butylhydrazine hydrochloride is typically synthesized via nucleophilic substitution or condensation reactions. For example, it reacts with chlorodiphenylphosphine (Ph₂PCl) in anhydrous conditions to yield diphosphinohydrazine derivatives at 83% efficiency . It is also used as a precursor for silyldiazenes by reacting with silyl chlorides followed by oxidative dehydrogenation with di-tert-butyl azodicarboxylate (DBAD), achieving yields up to 85% . In aryl iodide synthesis, it reacts with iodine in dimethyl sulfoxide (DMSO) at 60°C under aerobic conditions .

Q. What safety precautions are essential when handling this compound?

This compound is classified as an irritant (R36/37/38) and requires precautions to avoid skin, eye, and respiratory exposure. Use personal protective equipment (PPE), including gloves and safety goggles. Work in a fume hood to minimize inhalation risks. Storage should be in a cool, dry environment (10–30°C) in non-combustible containers .

Q. How is this compound characterized analytically?

Key analytical methods include:

  • Melting point determination : 191–194°C (lit.) .
  • Nuclear Magnetic Resonance (NMR) : Used to confirm reaction outcomes, as demonstrated in the synthesis of aryl iodides (e.g., ¹H NMR in CDCl₃) .
  • Elemental analysis : Validates purity and stoichiometry, with deviations indicating side products or impurities .

Advanced Research Questions

Q. How does the choice of base influence reaction efficiency in this compound-mediated syntheses?

Deprotonation of tert-butylhydrazine hydrochloride is critical for reactivity. Triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) at 3–10 equivalents are commonly used to liberate the free hydrazine, enabling nucleophilic attacks in reactions such as pyrazolylacetate formation . Base selection impacts reaction kinetics and byproduct formation; for example, excess Et₃N may reduce side reactions with acidic protons in polar solvents.

Q. What role does this compound play in organometallic chemistry?

It serves as a ligand precursor in transition metal complexes. For instance, reactions with Co[N(SiMe₃)₂]₂ or La[N(SiMe₃)₂]₃ generate metal-hydrazine adducts, which exhibit temperature-dependent structural rearrangements useful in catalysis . The steric bulk of the tert-butyl group stabilizes metal centers, preventing aggregation and enhancing catalytic activity .

Q. How can researchers address low yields or side products in hydrazine-derived reactions?

Side products often arise from competing pathways, such as over-oxidation or dimerization. For example:

  • In silyldiazene synthesis, optimizing the stoichiometry of DBAD and reaction time minimizes over-oxidation .
  • In aryl iodide synthesis, controlling iodine equivalence and reaction temperature reduces poly-iodination .
  • Precipitation of intermediates (e.g., in mucochloric acid reactions) can be mitigated by stepwise filtration and washing with cold water .

Q. What are the stability considerations for this compound under varying conditions?

  • Thermal stability : Decomposes above 194°C; avoid prolonged heating in open systems .
  • Solvent compatibility : Stable in polar aprotic solvents (e.g., DMSO, methanol) but hydrolyzes in aqueous acidic or basic media unless stabilized by buffering agents .
  • Long-term storage : Hygroscopic; store under inert gas (N₂/Ar) to prevent moisture absorption and clumping .

Q. Can this compound participate in oxidative coupling reactions?

Yes. It undergoes oxidative dehydrogenation with DBAD to form diazenes, which are intermediates in transition metal-free silylation of C(sp²)–H bonds . In iodine-mediated reactions, it facilitates radical pathways for aryl iodide synthesis, though competing mechanisms (e.g., electrophilic substitution) require careful optimization of oxidant strength and solvent polarity .

Properties

IUPAC Name

tert-butylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2.ClH/c1-4(2,3)6-5;/h6H,5H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDPWVABNMBRBFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1064661
Record name Hydrazine, (1,1-dimethylethyl)-, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1064661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Hygroscopic crystalline powder; [Alfa Aesar MSDS]
Record name tert-Butylhydrazine hydrochloride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21757
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

7400-27-3
Record name Hydrazine, (1,1-dimethylethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7400-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrazine, (1,1-dimethylethyl)-, hydrochloride (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007400273
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tert-Butylhydrazine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59497
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hydrazine, (1,1-dimethylethyl)-, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hydrazine, (1,1-dimethylethyl)-, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1064661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butylhydrazine monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.183
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name tert-Butylhydrazine hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QGD7KT6LMG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butylhydrazine hydrochloride
Reactant of Route 2
tert-Butylhydrazine hydrochloride
Reactant of Route 3
tert-Butylhydrazine hydrochloride
Reactant of Route 4
tert-Butylhydrazine hydrochloride
Reactant of Route 5
tert-Butylhydrazine hydrochloride
Reactant of Route 6
tert-Butylhydrazine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.